N-Benzyl-L-tyrosine

Descripción general

Descripción

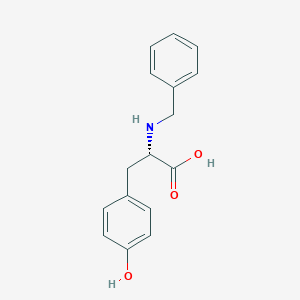

N-Benzyl-L-tyrosine is a synthetic derivative of the naturally occurring amino acid L-tyrosine It is characterized by the presence of a benzyl group attached to the nitrogen atom of the tyrosine molecule

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Benzyl-L-tyrosine can be synthesized through a reaction between L-tyrosine and benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically involves dissolving L-tyrosine in a suitable solvent like methanol, followed by the addition of benzyl chloride dropwise with continuous stirring. The reaction mixture is then heated to facilitate the formation of this compound .

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as the use of catalytic processes or enzymatic reactions. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and conditions.

Análisis De Reacciones Químicas

Types of Reactions: N-Benzyl-L-tyrosine undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group of the tyrosine moiety can be oxidized to form quinones.

Reduction: The benzyl group can be reduced to form the corresponding amine.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Benzylamine derivatives.

Substitution: Various substituted tyrosine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 PPARgamma Agonists

N-Benzyl-L-tyrosine derivatives have been identified as potent selective agonists for peroxisome proliferator-activated receptor gamma (PPARgamma). These compounds are significant in the development of antidiabetic medications. A study highlighted a series of N-(2-benzoylphenyl)-L-tyrosine derivatives that exhibited strong binding affinity and functional potency at PPARgamma, indicating their potential as therapeutic agents for managing diabetes .

1.2 Structure-Activity Relationships

Research has demonstrated that N-benzyl substitution in phenethylamines enhances binding affinity to serotonin receptors, particularly 5-HT2A and 5-HT2C. A series of compounds were synthesized to investigate these relationships, revealing that certain modifications significantly increase receptor binding and functional activity, which could lead to the development of new psychoactive substances .

Biochemical Applications

2.1 Protein Engineering

this compound is utilized in protein engineering as an unnatural amino acid. Its incorporation into proteins allows for the study of protein structure and function with enhanced precision. The ability to modify proteins at the monoatomic level opens avenues for advancements in biotechnology and synthetic biology, particularly in creating proteins with novel functionalities .

2.2 Neuro-Cognitive Research

Studies involving L-tyrosine have shown its effects on cognitive performance, particularly under stress conditions. While this compound specifically has not been extensively studied in this context, its parent compound L-tyrosine is known to influence dopamine levels, suggesting potential implications for neuro-cognitive applications .

Material Science

3.1 Fluorescent Probes

this compound derivatives have been explored as components in fluorescent molecular probes. These probes can be used for various applications, including biosensing and imaging techniques due to their ability to fluoresce under specific conditions. The synthesis of these probes often involves modifications of L-tyrosine to enhance their optical properties .

Synthesis and Characterization

The synthesis of this compound typically involves several steps, including protection of functional groups and subsequent benzylation reactions. The preparation methods are crucial as they affect the yield and purity of the final product. Recent advancements have focused on simplifying these processes to improve efficiency and reduce costs .

Case Studies

Mecanismo De Acción

The mechanism of action of N-Benzyl-L-tyrosine involves its interaction with various molecular targets, primarily enzymes and proteins. The benzyl group can enhance the compound’s binding affinity to certain enzymes, thereby modulating their activity. This interaction can influence metabolic pathways and cellular processes, making this compound a valuable tool in biochemical research .

Comparación Con Compuestos Similares

O-Benzyl-L-tyrosine: Similar to N-Benzyl-L-tyrosine but with the benzyl group attached to the oxygen atom of the phenolic hydroxyl group.

N-Carboxy-L-tyrosine Anhydride: A derivative used in polymerization reactions.

L-Phenylalanine Derivatives: Compounds with similar aromatic side chains but different functional groups attached to the amino acid backbone.

Uniqueness: this compound is unique due to the specific attachment of the benzyl group to the nitrogen atom, which significantly alters its chemical reactivity and biological interactions compared to other tyrosine derivatives. This structural modification allows for distinct applications in peptide synthesis and enzyme studies, setting it apart from other similar compounds .

Actividad Biológica

N-Benzyl-L-tyrosine is a derivative of the amino acid L-tyrosine, which has garnered interest due to its potential biological activities. This article provides an in-depth examination of its biological properties, including its synthesis, pharmacological effects, and relevant case studies.

1. Synthesis of this compound

The synthesis of this compound typically involves the alkylation of L-tyrosine with benzyl bromide. This reaction can be facilitated through various methods, including the use of protecting groups for the amino and hydroxyl functionalities to ensure selectivity and yield. The general reaction pathway can be summarized as follows:

- Protection of Functional Groups : The amino group is often protected using a Boc (tert-butoxycarbonyl) group.

- Alkylation : The protected L-tyrosine is reacted with benzyl bromide in the presence of a base to form this compound.

- Deprotection : The Boc group is removed to yield the final product.

2. Biological Activities

This compound exhibits a range of biological activities attributed to its structural features, particularly the phenolic moiety. Below are key areas where its biological activity has been investigated:

2.1 Antioxidant Activity

Research indicates that L-tyrosine derivatives, including this compound, possess significant radical scavenging capabilities. This is largely due to the presence of the phenolic group, which can donate hydrogen atoms to free radicals, thus neutralizing them and preventing oxidative stress .

2.2 Antimicrobial Properties

This compound has been studied for its antimicrobial effects against various bacterial strains. In vitro assays have demonstrated that it exhibits inhibitory activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antimicrobial agents .

2.3 Anti-cancer Activity

Several studies have highlighted the anticancer properties of this compound derivatives. For example, compounds related to this compound have shown enhanced cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest .

3. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. Modifications at different positions on the benzyl ring or variations in substituents can significantly influence biological activity.

| Substituent | Effect on Activity |

|---|---|

| Hydroxyl Group | Increases antioxidant capacity |

| Methyl Group | Enhances cytotoxicity against cancer cells |

| Halogen Substituents | Modulates antimicrobial activity |

4.1 Case Study on Anticancer Activity

A study conducted by Zhang et al. explored the anticancer effects of several this compound derivatives on A549 lung cancer cells. The findings indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, highlighting their potential as effective anticancer agents .

4.2 Case Study on Antimicrobial Efficacy

In an investigation by Liu et al., this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth significantly more than unmodified L-tyrosine, suggesting that benzyl substitution enhances antimicrobial properties .

5. Conclusion

This compound demonstrates promising biological activities across various domains, including antioxidant, antimicrobial, and anticancer properties. Its effectiveness can be attributed to its structural characteristics and modifications that enhance its interaction with biological targets. Further research into its mechanisms of action and potential therapeutic applications is warranted.

Propiedades

IUPAC Name |

(2S)-2-(benzylamino)-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c18-14-8-6-12(7-9-14)10-15(16(19)20)17-11-13-4-2-1-3-5-13/h1-9,15,17-18H,10-11H2,(H,19,20)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUTPXBXSEMJIDW-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(CC2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN[C@@H](CC2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75768-66-0 | |

| Record name | N-BENZYL-L-TYROSINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.